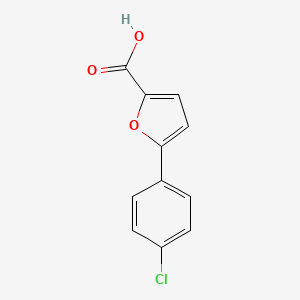

5-(4-Chlorophenyl)-2-furoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-chlorophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO3/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPQHWUSDHTXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352441 | |

| Record name | 5-(4-Chlorophenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41019-45-8 | |

| Record name | 5-(4-Chlorophenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Chlorophenyl)-2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(4-Chlorophenyl)-2-furoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-(4-Chlorophenyl)-2-furoic acid

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No: 41019-45-8), a heterocyclic carboxylic acid of significant interest in medicinal chemistry and materials science. The document details its physicochemical characteristics, established synthetic routes, and analytical characterization methodologies. Furthermore, it explores the compound's known biological activities and potential applications, particularly in drug discovery as a scaffold for novel therapeutic agents. Safety, handling, and storage protocols are also outlined to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile molecule.

Introduction and Compound Profile

This compound is a bifunctional organic compound featuring a furan ring substituted with a carboxylic acid group at the 2-position and a 4-chlorophenyl group at the 5-position.[1] This arrangement of a lipophilic aryl group and an acidic moiety on a rigid heterocyclic spacer makes it a valuable building block in the design of bioactive molecules. Its structural analogues have shown promise in various therapeutic areas, including anti-inflammatory and anti-cancer research.[2][3] The furan scaffold, in particular, is a common motif in compounds investigated as potential antitubercular agents.[4]

The compound is typically a pale brown powder under standard conditions.[5][6] Its core structure combines the aromaticity of the furan and benzene rings with the reactivity of a carboxylic acid, making it amenable to a wide range of chemical modifications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are critical for its application in experimental settings, influencing factors such as solubility, reaction kinetics, and bioavailability. These properties have been determined through a combination of experimental measurements and computational predictions.

A summary of its key properties is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇ClO₃ | [1][5][7] |

| Molecular Weight | 222.63 g/mol | [1][5] |

| CAS Number | 41019-45-8 | [1][5][7] |

| Appearance | Pale brown powder | [5][6][7] |

| Melting Point | 198-201 °C (decomposes) | [5][6][7] |

| Boiling Point (Predicted) | 394.4 °C at 760 mmHg | [5][6][7] |

| Density (Predicted) | 1.374 g/cm³ | [5][6][7] |

| pKa (Predicted) | 3.00 ± 0.10 | [5][6] |

| LogP (Predicted) | 3.1 - 3.3 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

The predicted pKa of approximately 3.00 indicates that it is a moderately strong organic acid, a property that governs its ionization state in physiological and experimental buffer systems.[5][6] The LogP value suggests significant lipophilicity, which is a key determinant of membrane permeability and solubility in organic solvents.

Synthesis and Purification Protocol

The synthesis of 5-aryl-2-furoic acids is well-established in organic chemistry. A robust and widely applicable method involves a palladium-catalyzed Suzuki cross-coupling reaction, followed by saponification (hydrolysis) of the resulting ester. This approach offers high yields and tolerates a wide range of functional groups.

Step-by-Step Synthesis Protocol

Objective: To synthesize this compound from commercial starting materials.

Principle: The synthesis proceeds in two stages. First, a Suzuki coupling reaction joins an arylboronic acid with a furan derivative. Second, the ester protecting group is removed via base-catalyzed hydrolysis to yield the final carboxylic acid. This methodology is adapted from established procedures for similar 5-phenyl-furan-2-carboxylic acids.[4]

Materials:

-

Methyl 5-bromofuran-2-carboxylate

-

(4-Chlorophenyl)boronic acid

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized Water (H₂O)

-

Hydrochloric Acid (HCl, for acidification)

-

Ethyl acetate (EtOAc, for extraction)

-

Brine

Protocol:

-

Step 1: Suzuki Coupling a. To an oven-dried, nitrogen-flushed round-bottom flask, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq). b. Add anhydrous 1,4-dioxane to the flask, followed by a 2M aqueous solution of sodium carbonate (2.0 eq).[4] c. Heat the reaction mixture to 90 °C and stir overnight under a nitrogen atmosphere.[4] d. Monitor reaction completion via Thin Layer Chromatography (TLC) using a cyclohexane:EtOAc (8:2) mobile phase. e. Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.[4] f. Concentrate the filtrate under reduced pressure to yield the crude ester intermediate, methyl 5-(4-chlorophenyl)furan-2-carboxylate.

-

Step 2: Saponification (Hydrolysis) a. Dissolve the crude ester in a 2:1 mixture of H₂O and MeOH.[4] b. Add sodium hydroxide (3.0 eq) to the solution. c. Reflux the mixture for 3-4 hours, again monitoring for the disappearance of the starting ester by TLC.[4] d. After cooling, remove the methanol under reduced pressure. e. Acidify the remaining aqueous solution to pH ~2 with concentrated HCl. A precipitate will form. f. Filter the solid precipitate, wash with cold water, and dry under vacuum.

-

Step 3: Purification a. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or by dissolving in boiling water containing decolorizing carbon).[8] b. Continue purification until a constant melting point is achieved and spectroscopic analysis confirms the absence of impurities.

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Confirming the identity, structure, and purity of the synthesized compound is a critical self-validating step in any experimental workflow. A combination of spectroscopic techniques is employed for unambiguous characterization.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.[10]

-

¹H NMR: The spectrum is expected to show distinct signals for the protons on the furan ring and the chlorophenyl group. The acidic proton of the carboxyl group will typically appear as a broad singlet far downfield. The coupling patterns of the aromatic protons can confirm the para substitution on the phenyl ring.

-

¹³C NMR: The spectrum will show characteristic peaks for the carboxyl carbon, as well as the carbons of the two aromatic rings. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups (though none are expected in the core structure).

-

-

Infrared (IR) Spectroscopy: FTIR is used to identify key functional groups.[10]

-

A broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid.

-

A strong, sharp peak around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

-

Absorptions corresponding to C-O stretching, C=C stretching of the aromatic rings, and the C-Cl stretch will also be present.

-

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern.[9]

-

High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₁H₇ClO₃).[4]

-

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in peaks at m/z 222 and 224.

-

-

Elemental Analysis: Combustion analysis should yield experimental percentages of Carbon, Hydrogen, and Chlorine that are in close agreement with the theoretical values calculated from the molecular formula.

Sources

- 1. This compound | C11H7ClO3 | CID 726693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 2-Furancarboxylic acid,5-(4-chlorophenyl)- | CAS 41019-45-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. lehigh.edu [lehigh.edu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Synthesis of 5-(4-Chlorophenyl)-2-furoic acid from Furaldehyde

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of 5-(4-Chlorophenyl)-2-furoic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic route detailed herein commences with the readily available starting material, furaldehyde. The guide elucidates the strategic two-step conversion involving a Meerwein arylation to introduce the 4-chlorophenyl moiety, followed by a selective oxidation of the aldehyde to the corresponding carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying reaction mechanisms, alternative synthetic strategies, and critical safety considerations. The protocols are designed to be self-validating, with comprehensive characterization data provided for both the intermediate and the final product.

Introduction and Strategic Overview

This compound and its derivatives are of significant interest in the pharmaceutical industry due to their presence in a variety of biologically active compounds. The furan core, coupled with the substituted phenyl ring, provides a scaffold that can be further functionalized to target a range of biological receptors. A notable application of a related intermediate, 5-(4-Chlorophenyl)furfural, is as a metabolite of Azimilide, a potassium channel blocker investigated for the treatment of cardiac arrhythmias.[1]

The synthetic strategy presented in this guide focuses on a classical and reliable approach starting from furaldehyde. This method is advantageous due to the low cost and ready availability of the starting material. The overall transformation is a two-step process:

-

Meerwein Arylation: Introduction of the 4-chlorophenyl group at the 5-position of the furan ring of furaldehyde. This is achieved through the reaction with a diazonium salt generated in situ from 4-chloroaniline.

-

Oxidation: Selective oxidation of the aldehyde functional group of the intermediate, 5-(4-chlorophenyl)-2-furaldehyde, to a carboxylic acid to yield the final product.

This guide will provide a detailed experimental protocol for this synthetic sequence, followed by a discussion of the reaction mechanisms, alternative synthetic approaches, and comprehensive characterization data.

Synthetic Pathway and a Comparative Look at Alternative Routes

The chosen synthetic pathway, the Meerwein arylation followed by oxidation, is a robust method for the preparation of 5-aryl-2-furoic acids. However, for a comprehensive understanding, it is beneficial to consider alternative strategies.

The Meerwein Arylation Route (Primary Focus)

This route is often favored for its operational simplicity and the use of readily available starting materials. The key steps are outlined below:

Figure 1: The primary synthetic pathway from furaldehyde to this compound.

Alternative Synthetic Strategies

While the Meerwein arylation is a powerful tool, other cross-coupling reactions can also be employed for the synthesis of 5-aryl furans.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a versatile method for forming carbon-carbon bonds.[2] In this context, 5-bromo-2-furaldehyde could be coupled with 4-chlorophenylboronic acid. The Suzuki coupling is known for its mild reaction conditions and high functional group tolerance.[3]

-

Gomberg-Bachmann Reaction: This reaction involves the aryl-aryl coupling of a diazonium salt with an arene in the presence of a base.[4] While it offers a direct arylation method, it often suffers from low yields and the formation of side products.[4]

The Meerwein arylation was selected as the primary focus of this guide due to its balance of efficiency, cost-effectiveness, and historical precedent for the synthesis of similar compounds.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Diazonium salts are potentially explosive, especially when dry, and should be handled with extreme care.[2][5] They should be prepared in situ and used immediately.

Synthesis of 5-(4-Chlorophenyl)-2-furaldehyde (Intermediate)

This procedure is adapted from established Meerwein arylation protocols for furan derivatives.[6]

Materials and Reagents:

-

4-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Furaldehyde

-

Copper(II) Chloride (CuCl₂)

-

Acetone

-

Sodium Acetate

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Step-by-Step Procedure:

-

Diazotization of 4-Chloroaniline:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-chloroaniline in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the 4-chlorobenzenediazonium chloride solution. The persistence of a positive test on starch-iodide paper indicates the presence of excess nitrous acid, which should be quenched with a small amount of urea.

-

-

Meerwein Arylation:

-

In a separate larger flask, dissolve furaldehyde and copper(II) chloride in acetone.

-

To this solution, add the freshly prepared 4-chlorobenzenediazonium chloride solution dropwise at a rate that maintains the reaction temperature between 20-30 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

-

Add a solution of sodium acetate in water to neutralize the excess acid and stir for another 30 minutes.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to yield 5-(4-Chlorophenyl)-2-furaldehyde as pale brown needles.[1][7]

-

Synthesis of this compound (Final Product)

This procedure utilizes a mild oxidation of the aldehyde to the carboxylic acid.

Materials and Reagents:

-

5-(4-Chlorophenyl)-2-furaldehyde

-

Silver(I) Oxide (Ag₂O) or Silver(I) Nitrate (AgNO₃)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

-

Dilute Hydrochloric Acid (HCl)

-

Diethyl Ether

Step-by-Step Procedure:

-

Oxidation:

-

In a round-bottom flask, suspend 5-(4-Chlorophenyl)-2-furaldehyde in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and stir until the aldehyde is dissolved.

-

To this solution, add silver(I) oxide (or a solution of silver nitrate) portion-wise with vigorous stirring.

-

Heat the reaction mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter to remove the silver precipitate.

-

Wash the precipitate with a small amount of water.

-

Combine the filtrate and washings and acidify with dilute hydrochloric acid to a pH of approximately 2-3. This will precipitate the carboxylic acid.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the crude product under vacuum.

-

Recrystallize the crude this compound from a suitable solvent such as ethanol/water to obtain a pale brown powder.[8]

-

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | 5-(4-Chlorophenyl)-2-furaldehyde | This compound |

| Molecular Formula | C₁₁H₇ClO₂[9] | C₁₁H₇ClO₃[4] |

| Molecular Weight | 206.62 g/mol [9] | 222.62 g/mol [4] |

| Melting Point | 128-131 °C[1] | 198-201 °C (dec.)[8] |

| Appearance | Pale brown needles[1] | Pale brown powder[8] |

| Typical Yield | 40-60% | 70-90% |

| Purity (Post-purification) | >98% | >98% |

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of the Meerwein Arylation

The Meerwein arylation is believed to proceed through a radical mechanism. The key steps are as follows:

-

Generation of the Aryl Radical: The copper(II) catalyst is reduced to copper(I) in situ. The copper(I) species then reacts with the diazonium salt to generate a 4-chlorophenyl radical, nitrogen gas, and regenerates the copper(II) catalyst.

-

Radical Addition: The highly reactive 4-chlorophenyl radical adds to the electron-rich furan ring, typically at the 5-position due to electronic and steric factors. This addition forms a resonance-stabilized radical intermediate.

-

Oxidation and Rearomatization: The radical intermediate is then oxidized by the copper(II) catalyst, which is reduced to copper(I), and a proton is lost to restore the aromaticity of the furan ring, yielding the 5-(4-chlorophenyl)-2-furaldehyde product.

Figure 2: A simplified representation of the Meerwein arylation mechanism.

Mechanism of the Aldehyde Oxidation

The oxidation of an aldehyde to a carboxylic acid using silver(I) oxide in a basic medium is a well-established transformation. The reaction proceeds through the formation of a geminal diol intermediate upon addition of hydroxide to the aldehyde carbonyl. This intermediate is then oxidized by silver(I) ions, which are subsequently reduced to metallic silver.

Characterization and Validation

To ensure the identity and purity of the synthesized compounds, a comprehensive characterization is essential.

5-(4-Chlorophenyl)-2-furaldehyde

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.65 (s, 1H, -CHO), 7.70 (d, J=8.8 Hz, 2H, Ar-H), 7.45 (d, J=8.8 Hz, 2H, Ar-H), 7.28 (d, J=3.6 Hz, 1H, Furan-H), 6.85 (d, J=3.6 Hz, 1H, Furan-H).[9]

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 177.5, 158.0, 152.5, 137.0, 130.0, 129.5, 126.0, 122.0, 110.0.[9]

-

IR (KBr, cm⁻¹): 3100-3000 (Ar-H stretch), 1670 (C=O stretch, aldehyde), 1590, 1480 (C=C stretch, aromatic).[9]

-

Mass Spectrometry (EI): m/z (%) = 206 (M⁺, 100), 205 (M⁺-H, 80), 177 (M⁺-CHO, 40), 111 (C₆H₄Cl, 30).[9]

This compound

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.2 (br s, 1H, -COOH), 7.80 (d, J=8.8 Hz, 2H, Ar-H), 7.55 (d, J=8.8 Hz, 2H, Ar-H), 7.30 (d, J=3.6 Hz, 1H, Furan-H), 7.00 (d, J=3.6 Hz, 1H, Furan-H).

-

IR (KBr, cm⁻¹): 3200-2500 (br, O-H stretch, carboxylic acid), 1680 (C=O stretch, carboxylic acid), 1595, 1485 (C=C stretch, aromatic).[4]

-

Mass Spectrometry (EI): m/z (%) = 222 (M⁺, 100), 205 (M⁺-OH, 20), 177 (M⁺-COOH, 50), 111 (C₆H₄Cl, 30).[10]

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of this compound from furaldehyde. The presented two-step approach, utilizing a Meerwein arylation followed by a selective oxidation, offers a reliable and scalable route to this valuable compound. By providing in-depth experimental protocols, mechanistic insights, and comprehensive characterization data, this guide aims to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize and utilize this important chemical intermediate. The discussion of alternative synthetic strategies further enhances the utility of this guide by providing a broader context for the synthesis of 5-aryl-2-furoic acid derivatives.

References

-

PubChem. 5-(4-Chlorophenyl)-2-furaldehyde. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

LookChem. This compound. Retrieved January 12, 2026, from [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Chemical-Suppliers.com. 2-Furancarboxylic acid, 5-(4-chlorophenyl)-. Retrieved January 12, 2026, from [Link]

- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1443.

-

ResearchGate. Reactive Chemical Hazards of Diazonium Salts. Retrieved January 12, 2026, from [Link]

-

PubChemLite. This compound (C11H7ClO3). Retrieved January 12, 2026, from [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved January 12, 2026, from [Link]

-

Chongqing Chemdad Co., Ltd. This compound. Retrieved January 12, 2026, from [Link]

- El-Gohary, N. S., & Shaaban, M. R. (2017). Design and synthesis of novel 5-(4-chlorophenyl)

- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.

-

MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved January 12, 2026, from [Link]

-

ResearchGate. Meerwein arylation. Retrieved January 12, 2026, from [Link]

- NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). International Journal of Pharmaceutical Sciences and Research, 11(4), 1338-1340.

-

ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved January 12, 2026, from [Link]

-

ResearchGate. 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Retrieved January 12, 2026, from [Link]

- Google Patents. Purification of 5-hydroxymethylfurfural (hmf) by crystallization.

-

ResearchGate. Insights into the Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-furancarboxylic Acid Using Silver Oxide. Retrieved January 12, 2026, from [Link]

-

PubMed. Meerwein Arylation of Aryl(alkyl)idenemalononitriles and Diazonium Salts for the Synthesis of 2-(Aryl(alkyl)/arylmethylene)malononitrile Derivatives. Retrieved January 12, 2026, from [Link]

-

Royal Society of Chemistry. Silver-catalyzed Meerwein arylation: intermolecular and intramolecular fluoroarylation of styrenes. Retrieved January 12, 2026, from [Link]

- Google Patents. US20150025256A1 - Purification of 5-Hydroxymethylfurfural (HMF) by Crystallization.

- A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide.

-

ResearchGate. Total Synthesis of Naturally Occurring Furan Compounds 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and Pichiafuran C. Retrieved January 12, 2026, from [Link]

-

PubChem. 5-(4-Nitrophenyl)-2-furaldehyde. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

NIST WebBook. Furfural. National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]

Sources

- 1. 5-(4-CHLOROPHENYL)-2-FURALDEHYDE | 34035-03-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C11H7ClO3 | CID 726693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shokubai.org [shokubai.org]

- 8. This compound|lookchem [lookchem.com]

- 9. 5-(4-Chlorophenyl)-2-furaldehyde | C11H7ClO2 | CID 676184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Synthesis of 5-Aryl-2-Furoic Acids via Meerwein Arylation

This guide provides a comprehensive technical overview of the Meerwein arylation reaction, specifically tailored for the synthesis of 5-aryl-2-furoic acids. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds. We will delve into the underlying mechanisms, provide a field-proven experimental protocol, and discuss the scope and context of this powerful C-C bond-forming reaction.

Introduction: The Strategic Value of 5-Aryl-2-Furoic Acids

The 5-aryl-2-furoic acid scaffold is a privileged structure in medicinal chemistry and materials science. The inherent planarity and electronic properties of the bi-aryl linkage, combined with the hydrogen-bonding capabilities of the carboxylic acid, make these molecules attractive for designing enzyme inhibitors, receptor antagonists, and functional organic materials. 2-Furoic acid itself is a readily available, bio-based starting material, making its derivatization a sustainable and cost-effective strategy.[1][2][3]

The Meerwein arylation, first reported by Hans Meerwein in 1939, offers a direct and robust method for the arylation of electron-deficient alkenes and heterocycles.[4][5][6] The reaction proceeds via a radical-based mechanism, utilizing readily accessible aryldiazonium salts as the aryl source.[7][8] Its application to 2-furoic acid provides a classical yet highly effective route to synthesize the target 5-aryl derivatives, avoiding the more modern, yet often costly, palladium-catalyzed cross-coupling reactions.[9]

The Core Reaction: Mechanism and Rationale

The Meerwein arylation is fundamentally a copper-catalyzed radical addition reaction.[10] The process begins with the generation of an aryl radical from an aryldiazonium salt, which then adds to an unsaturated substrate. In the context of 2-furoic acid, the reaction selectively occurs at the C5 position of the furan ring.

Generation of the Aryl Radical

The active arylating agent, the aryldiazonium salt (ArN₂⁺X⁻), is typically prepared in situ from a corresponding aniline (ArNH₂). This is achieved through diazotization, a reaction with nitrous acid (HONO), which is itself generated from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).[6]

Step 1: Diazotization Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

This step is critically temperature-dependent. Diazonium salts are thermally unstable and can explosively decompose at higher temperatures. Therefore, the reaction is almost invariably carried out at 0–5 °C to ensure the salt's integrity before it is consumed in the subsequent step.

Step 2: Copper-Catalyzed Radical Formation The generated aryldiazonium salt is then reduced by a copper(I) species, which is either added directly or generated in situ from a copper(II) salt. This single-electron transfer (SET) results in the formation of a highly reactive aryl radical and the evolution of nitrogen gas, which is the thermodynamic driving force for the reaction.[4][10]

Ar-N₂⁺X⁻ + Cu(I) → Ar• + N₂ + Cu(II)X

Arylation of the Furan Ring

The aryl radical rapidly adds to the electron-rich furan ring of 2-furoic acid. The addition occurs preferentially at the C5 position due to the directing effect of the C2-carboxylic acid group and the greater stability of the resulting radical intermediate.

Step 3: Radical Addition and Re-aromatization The addition of the aryl radical creates a new radical intermediate. This intermediate is then oxidized by the Cu(II) species, regenerating the Cu(I) catalyst and forming a carbocation. Subsequent deprotonation re-establishes the aromaticity of the furan ring, yielding the final 5-aryl-2-furoic acid product.

The overall catalytic cycle is a cornerstone of the reaction's efficiency. While stoichiometric copper can be used, the catalytic process is more economical and environmentally benign.

Mechanistic Overview Diagram

The following diagram illustrates the key steps in the Meerwein arylation catalytic cycle.

Caption: Catalytic cycle of the Meerwein arylation of 2-furoic acid.

Experimental Protocol: A Self-Validating Workflow

This protocol is a representative procedure adapted from established literature for the synthesis of 5-(4-chlorophenyl)-2-furoic acid.[9] It is designed to be self-validating by explaining the rationale behind each critical step.

Materials and Reagents

| Reagent | M. Wt. | Amount | Moles | Notes |

| 4-Chloroaniline | 127.57 | 12.75 g | 0.10 | Starting arylamine |

| 2-Furoic Acid | 112.08 | 11.21 g | 0.10 | Substrate |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 | Diazotizing agent |

| Conc. HCl (37%) | 36.46 | 25 mL | ~0.30 | Acid for diazotization |

| Copper(II) Sulfate (CuSO₄·5H₂O) | 249.68 | 2.50 g | 0.01 | Catalyst precursor |

| Acetone | - | 200 mL | - | Solvent |

| Water (Deionized) | - | As needed | - | Solvent/Workup |

Step-by-Step Procedure

Part A: Preparation of the Aryldiazonium Chloride Solution (0–5 °C)

-

Dissolution of Aniline: In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 4-chloroaniline (12.75 g, 0.10 mol), concentrated HCl (25 mL), and water (50 mL). Stir the mixture until the aniline hydrochloride salt fully dissolves.

-

Rationale: Formation of the water-soluble hydrochloride salt is essential for a homogeneous reaction.

-

-

Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. Maintaining this temperature is critical.

-

Rationale: Aryldiazonium salts are unstable. Low temperatures prevent premature decomposition and potential side reactions (e.g., formation of phenols).

-

-

Diazotization: Dissolve sodium nitrite (7.25 g, 0.105 mol) in water (25 mL). Add this solution dropwise from the dropping funnel to the aniline hydrochloride solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Rationale: Slow, dropwise addition prevents localized overheating and uncontrolled evolution of nitrous fumes. A slight excess of NaNO₂ ensures complete conversion of the aniline.

-

-

Confirmation: After the addition is complete, stir for an additional 15 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess HONO). The resulting clear solution of 4-chlorobenzenediazonium chloride is used immediately in the next step.

Part B: The Meerwein Arylation Reaction (Room Temperature)

-

Preparation of the Reaction Mixture: In a separate 1 L beaker, dissolve 2-furoic acid (11.21 g, 0.10 mol) and copper(II) sulfate pentahydrate (2.50 g, 0.01 mol) in a mixture of acetone (200 mL) and water (50 mL).

-

Rationale: Acetone is a common solvent for Meerwein arylations as it solubilizes both the organic substrate and the aqueous diazonium salt solution. The Cu(II) salt is the catalyst precursor.

-

-

Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the 2-furoic acid solution over approximately 1 hour with vigorous stirring at room temperature.

-

Rationale: Vigorous stirring is necessary to mix the aqueous and organic phases. A controlled addition rate manages the evolution of nitrogen gas.

-

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The evolution of nitrogen gas should cease, and a solid product may precipitate.

-

Rationale: The reaction is typically complete once N₂ evolution stops. The extended stirring ensures maximum conversion.

-

Part C: Workup and Purification

-

Isolation: Pour the reaction mixture into 500 mL of cold water. The crude product will precipitate.

-

Rationale: The product is sparingly soluble in water, allowing for its isolation by precipitation.

-

-

Filtration: Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts and unreacted starting materials.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield pure this compound.

-

Rationale: Recrystallization removes soluble impurities, yielding a product of high purity.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 5-aryl-2-furoic acids.

Reaction Scope and Data

The Meerwein arylation of 2-furoic acid is tolerant of a variety of substituents on the aromatic ring of the aniline precursor. Both electron-donating and electron-withdrawing groups are generally well-tolerated, although yields can vary.

| Entry | Aryl Group (from Ar-NH₂) | Yield (%) |

| 1 | Phenyl | 55 |

| 2 | 4-Chlorophenyl | 62 |

| 3 | 4-Bromophenyl | 60 |

| 4 | 4-Nitrophenyl | 75 |

| 5 | 4-Methylphenyl | 48 |

| 6 | 4-Methoxyphenyl | 45 |

| Data adapted from Cooper and Rickard, Aust. J. Chem., 1973.[9] |

Key Insights from Data:

-

Electron-withdrawing groups (EWG): Substituents like -Cl, -Br, and especially -NO₂ on the aniline lead to higher yields. This is attributed to the increased stability and electrophilicity of the corresponding diazonium salt, which facilitates the reduction by Cu(I).

-

Electron-donating groups (EDG): Substituents like -CH₃ and -OCH₃ tend to give lower yields. These groups can destabilize the diazonium salt and may lead to more side reactions.

Modern Perspectives and Variations

While the classical copper-catalyzed Meerwein arylation remains a workhorse, modern advancements have sought to improve its efficiency, safety, and environmental footprint.

-

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful alternative for generating aryl radicals from diazonium salts under milder conditions.[11][12][13][14] Catalysts like Ru(bpy)₃²⁺ or organic dyes can be excited by light to perform the single-electron transfer, often leading to higher yields and broader functional group tolerance.[12][15]

-

Metal-Free Variants: Concerns over residual metal contamination, particularly in pharmaceutical synthesis, have driven the development of metal-free Meerwein arylations.[4][16] These can be initiated photochemically or electrochemically, avoiding the need for a copper catalyst altogether.[17]

-

Continuous-Flow Processes: The thermal instability of diazonium salts makes them hazardous to handle on a large scale in batch processes. Continuous-flow microreactors allow for the in situ generation and immediate consumption of the diazonium salt in a small, well-controlled volume, significantly enhancing the safety and scalability of the reaction.[4]

Conclusion

The Meerwein arylation provides a direct, scalable, and cost-effective pathway for the synthesis of 5-aryl-2-furoic acids. Its reliance on readily available anilines and 2-furoic acid, coupled with a straightforward operational procedure, ensures its continued relevance in both academic and industrial laboratories. By understanding the core radical mechanism and the rationale behind the experimental design, researchers can effectively leverage this classic reaction. Furthermore, emerging variations in photoredox and flow chemistry are poised to expand the capabilities and safety profile of this venerable transformation, ensuring its place in the modern synthetic chemist's toolkit.

References

- Meerwein arylation - Grokipedia. (2026).

- Heinrich, M. R. (2016). Recent Advances in Meerwein Arylation Chemistry. Synthesis, 48(10), 1445-1463.

- Obushak, M. D., & Matiichuk, V. S. (2019). Recent advances in the application of Meerwein arylation for the synthesis of complex heterocycles at the Ivan Franko National University of Lviv (microreview). Chemistry of Heterocyclic Compounds, 55(4-5), 307-310.

- Meerwein arylation - Wikiwand. (n.d.).

- Meerwein arylation - Wikipedia. (n.d.).

- Rondestvedt, Jr., C. S. (1976). Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Organic Reactions, 24, 225-259.

- Meerwein arylation - chemeurope.com. (n.d.).

- Meerwein Arylation | Thermo Fisher Scientific - EH. (n.d.).

- The Photocatalyzed Meerwein Arylation: Classic Reaction of Aryl Diazonium Salts in a New Light. - SciSpace. (n.d.).

- Hagui, W., & Soulé, J.-F. (2020). Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. The Journal of Organic Chemistry, 85(5), 3934-3943.

- Cooper, G. H., & Rickard, B. (1973). Meerwein arylations of 2-furoic acid and methyl 2-furoate. Australian Journal of Chemistry, 26(5), 1147-1149.

- Chen, Y., et al. (2022). Meerwein-type Bromoarylation with Arylthianthrenium Salts. Angewandte Chemie International Edition, 61(27), e202203738.

- Hagui, W., & Soulé, J.-F. (2020). Synthesis of 2-Arylpyridines and 2-Arylbipyridines via Photoredox-Induced Meerwein Arylation with in Situ Diazotization of Anilines. The Journal of Organic Chemistry.

- Hari, D. P., & König, B. (2014). The Photoredox Catalyzed Meerwein Arylation. University of Regensburg Publication Server.

- Scheme 1. a) Classic Meerwein arylation protocol and b) the related improved photoredox process. - ResearchGate. (n.d.).

- Hari, D. P., & König, B. (2013). The photocatalyzed Meerwein arylation: classic reaction of aryl diazonium salts in a new light. Angewandte Chemie International Edition, 52(18), 4734-4743.

- Removal of amino in anilines through diazonium salt-based reactions - ResearchGate. (2025).

- De Vreese, R., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(16), 5823-5829.

- Malmir, M., et al. (2022). Electrochemically induced Meerwein arylation as a green strategy for the synthesis of arylbenzoquinone derivatives under batch and flow conditions. Scientific Reports, 12, 1243.

- 2-Furoic acid | 88-14-2 - ChemicalBook. (n.d.).

- 2-Furoic acid - Wikipedia. (n.d.).

Sources

- 1. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2-Furoic acid | 88-14-2 [chemicalbook.com]

- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. wikiwand.com [wikiwand.com]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. Meerwein arylation - Wikipedia [en.wikipedia.org]

- 8. Meerwein_arylation [chemeurope.com]

- 9. connectsci.au [connectsci.au]

- 10. Recent advances in the application of Meerwein arylation for the synthesis of complex heterocycles at the Ivan Franko National University of Lviv (microreview) - ProQuest [proquest.com]

- 11. The Photocatalyzed Meerwein Arylation: Classic Reaction of Aryl Diazonium Salts in a New Light. (2013) | Durga Prasad Hari | 390 Citations [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 14. The photocatalyzed Meerwein arylation: classic reaction of aryl diazonium salts in a new light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. Electrochemically induced Meerwein arylation as a green strategy for the synthesis of arylbenzoquinone derivatives under batch and flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical characteristics of 5-(4-Chlorophenyl)-2-furoic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 5-(4-Chlorophenyl)-2-furoic acid

Introduction

This compound is a substituted heterocyclic carboxylic acid that serves as a valuable intermediate in organic synthesis and a scaffold for the development of novel compounds in medicinal chemistry. Its unique structure, combining a furan ring, a carboxylic acid moiety, and a chlorophenyl group, imparts a specific set of physicochemical properties that are critical for its application and reactivity. This guide provides a comprehensive overview of these characteristics, intended for researchers, scientists, and professionals in drug development. We will delve into the compound's structural, physical, and chemical properties, supported by established experimental protocols and an explanation of the scientific principles governing these characteristics.

Compound Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.

-

Chemical Name: 5-(4-chlorophenyl)furan-2-carboxylic acid[1]

-

Synonyms: 5-(p-Chlorophenyl)-2-furoic acid, 5-(4-Chlorophenyl)-2-furancarboxylic acid[2][3]

-

Molecular Weight: 222.62 g/mol [1]

Structural Representation:

-

Canonical SMILES: C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)Cl[4]

-

InChI: InChI=1S/C11H7ClO3/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)[1]

The structure consists of a central furan ring, which is an aromatic five-membered heterocycle containing one oxygen atom. A carboxylic acid group is attached at the 2-position of the furan ring, making the compound acidic. At the 5-position, a 4-chlorophenyl group is attached, which significantly influences the molecule's lipophilicity and electronic properties.

Physical and Chemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction flasks to biological environments. These properties are crucial for designing synthetic routes, developing formulations, and predicting pharmacokinetic profiles.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Source(s) |

| Physical State | Pale brown powder | [2][3][4] |

| Melting Point | 198-201 °C (decomposes) | [2][3][4] |

| Boiling Point | 394.4 °C at 760 mmHg | [2][4] |

| Density | 1.374 g/cm³ | [2][4] |

| pKa (Predicted) | 3.00 ± 0.10 | [3][4] |

| LogP (XLogP3) | 3.1 | [1][4] |

| Vapor Pressure | 6.29 x 10⁻⁷ mmHg at 25°C | [4] |

| Flash Point | 192.3 °C | [2][4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

Acidity (pKa)

The predicted pKa of approximately 3.00 indicates that this compound is a moderately strong organic acid.[3][4] The acidity is primarily due to the carboxylic acid group. For comparison, the parent compound, 2-furoic acid, has a pKa of around 3.17. The electron-withdrawing nature of the furan ring and the distal chlorophenyl group helps to stabilize the conjugate base (carboxylate anion), resulting in this acidity. This property is critical in drug development, as it determines the ionization state of the molecule at physiological pH (around 7.4), which in turn affects its solubility, permeability across biological membranes, and binding to target proteins.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. The predicted XLogP3 value of 3.1 suggests that the compound is significantly lipophilic.[1][4] This is largely attributable to the presence of the chlorophenyl group. Lipophilicity is a key parameter in the "Rule of Five," which predicts the oral bioavailability of a drug candidate. A LogP value in this range often correlates with good membrane permeability, but can also be associated with lower aqueous solubility and higher metabolic clearance.

Solubility

Spectroscopic Data

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra are available for this compound.[1] These techniques provide detailed information about the hydrogen and carbon framework of the molecule, respectively, allowing for unambiguous structure elucidation.

-

Infrared (IR) and Raman Spectroscopy: IR and Raman spectra are also available and are used to identify the functional groups present in the molecule.[1][6] Key expected signals would include a broad O-H stretch for the carboxylic acid, a sharp C=O (carbonyl) stretch, and characteristic peaks for the aromatic C-H and C=C bonds of the furan and phenyl rings.

Chemical Reactivity and Stability

-

Synthesis: this compound has been synthesized by the oxidation of the corresponding aldehyde, 5-(4-chlorophenyl)-2-furaldehyde, using reagents like silver nitrate and sodium hydroxide.[3] It can also be prepared via Suzuki coupling reactions.[7]

-

Reactivity: The compound exhibits reactivity characteristic of its functional groups:

-

Carboxylic Acid: It can undergo esterification, amide bond formation, reduction to an alcohol, or conversion to an acyl chloride.

-

Furan Ring: The furan ring is an electron-rich aromatic system. While it can undergo electrophilic aromatic substitution, it is also susceptible to ring-opening under strong acidic or oxidative conditions.

-

-

Applications: It serves as a key intermediate for the synthesis of more complex molecules, including those with potential biological activity.[3] Furan-containing compounds are investigated for a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[7][8][9] Notably, a related derivative, 5-[5-(4-Chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone, has been characterized as a nonsteroidal anti-inflammatory drug (NSAID).[10]

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the determination of physicochemical properties should follow standardized guidelines. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted methods for chemical testing.[11][12][13][14]

Caption: Workflow for Physicochemical Characterization.

Protocol 1: Melting Point Determination (Capillary Method - OECD 102)

-

Principle: This method determines the temperature at which a substance transitions from a solid to a liquid state, which is an indicator of purity.

-

Methodology:

-

Sample Preparation: Finely powder the dry this compound.

-

Capillary Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-4 mm.

-

Apparatus: Place the loaded capillary into a melting point apparatus (e.g., a heated oil bath or a metal block with controlled heating).

-

Heating: Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. For a pure substance, this range is typically narrow.

-

-

Causality: Impurities disrupt the crystal lattice of a solid, typically causing melting to occur at a lower temperature and over a broader range. A sharp melting point is a reliable indicator of high purity.

Protocol 2: Aqueous Solubility (Flask Method - OECD 105)

-

Principle: This method determines the saturation mass concentration of a substance in water at a specific temperature.

-

Methodology:

-

Equilibration: Add an excess amount of this compound to a known volume of water (or a relevant buffer, e.g., pH 7.4 phosphate buffer) in a flask.

-

Mixing: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to allow equilibrium to be reached (typically 24-48 hours). The system should be protected from light if the compound is light-sensitive.

-

Phase Separation: Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

-

Analysis: Determine the concentration of the compound in the clear aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Causality: This protocol ensures that a true thermodynamic equilibrium is reached between the solid and dissolved states, providing the thermodynamic solubility, a crucial parameter for predicting dissolution rates and absorption.

Protocol 3: Partition Coefficient (Shake Flask Method - OECD 107)

-

Principle: This method measures the ratio of a compound's concentration in two immiscible liquid phases, n-octanol and water, at equilibrium.

-

Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to prevent volume changes during the experiment.

-

Partitioning: Dissolve a small amount of this compound in either the aqueous or octanol phase. Combine the two phases in a vessel at a known volume ratio.

-

Equilibration: Shake the vessel at a constant temperature until equilibrium is established (e.g., for 24 hours).

-

Phase Separation: Separate the two phases by centrifugation.

-

Analysis: Measure the concentration of the compound in both the n-octanol and aqueous phases. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in octanol to the concentration in water.

-

-

Causality: n-Octanol serves as a surrogate for biological lipid membranes. This experiment provides a quantitative measure of lipophilicity, which is fundamental to predicting how a drug will distribute within the body and cross cell membranes.

Caption: Shake-Flask Method for LogP Determination (OECD 107).

Conclusion

This compound is a well-defined organic compound with distinct physicochemical properties driven by its constituent functional groups. Its moderate acidity, significant lipophilicity, and defined thermal characteristics make it a versatile building block in chemical synthesis. For professionals in drug discovery and development, a thorough understanding and precise measurement of these properties, guided by standardized protocols, are essential for predicting a compound's behavior, optimizing its development pathway, and ensuring the quality and reproducibility of scientific research.

References

-

LookChem. This compound. [Link]

-

Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]

-

OECD iLibrary. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. [Link]

-

ENvironmental inFOrmation. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties. [Link]

-

OECD. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Chemical-Suppliers.com. 2-Furancarboxylic acid,5-(4-chlorophenyl)- | CAS 41019-45-8. [Link]

-

OECD. Guidelines for the Testing of Chemicals. [Link]

-

PubChem. This compound | C11H7ClO3 | CID 726693. [Link]

-

Ranaivoson, F. M., et al. (2012). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 4(18), 2269-2283. [Link]

-

Royal Society of Chemistry. Chapter 1: Physicochemical Properties. [Link]

-

Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(21), 12536–12547. [Link]

-

Chemistry LibreTexts. LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]

-

ZSMU. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

-

PubChem. 5-(2-Amino-4-chlorophenyl)furan-2-carboxylic acid | C11H8ClNO3. [Link]

-

Sofola, O. A., et al. (1985). Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug. Journal of Pharmacology and Experimental Therapeutics, 232(3), 717-723. [Link]

-

PubChemLite. This compound (C11H7ClO3). [Link]

-

SpectraBase. This compound - Optional[Raman] - Spectrum. [Link]

-

PubChem. 5-(3-Chlorophenyl)furan-2-carboxylic acid | C11H7ClO3 | CID 736256. [Link]

-

Grokipedia. 2-Furoic acid. [Link]

-

MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

-

NIST WebBook. 2-Furoic acid, 4-chlorophenyl ester. [Link]

-

Wikipedia. 2-Furoic acid. [Link]

-

PubChem. 2-Furancarboxylic acid | C5H4O3 | CID 6919. [Link]

-

International Journal of Advanced Biological and Biomedical Research. Furan: A Promising Scaffold for Biological Activity. [Link]

-

precisionFDA. 5-(2-CHLOROPHENYL)-2-FUROIC ACID. [Link]

Sources

- 1. This compound | C11H7ClO3 | CID 726693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Furancarboxylic acid,5-(4-chlorophenyl)- | CAS 41019-45-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound|lookchem [lookchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. spectrabase.com [spectrabase.com]

- 7. mdpi.com [mdpi.com]

- 8. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijabbr.com [ijabbr.com]

- 10. Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 12. search.library.brandeis.edu [search.library.brandeis.edu]

- 13. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 14. oecd.org [oecd.org]

An In-depth Technical Guide to the Biological Activity of 5-(4-Chlorophenyl)-2-furoic Acid and Its Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the multifaceted biological activities associated with 5-(4-Chlorophenyl)-2-furoic acid and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the causal relationships in experimental designs, and offers detailed protocols for key assays.

Introduction: A Versatile Chemical Scaffold

This compound is a heterocyclic carboxylic acid featuring a central furan ring substituted with a 4-chlorophenyl group at the 5-position and a carboxylic acid at the 2-position.[1][2][3] Its chemical structure has proven to be a valuable scaffold in medicinal chemistry, serving as a foundational element for the synthesis of a wide array of derivatives with significant biological activities.[4][5] The inherent properties of the furan ring, combined with the electronic and steric influences of its substituents, allow for the development of compounds with diverse pharmacological profiles.

| Property | Value |

| Molecular Formula | C₁₁H₇ClO₃ |

| Molecular Weight | 222.62 g/mol [1] |

| IUPAC Name | 5-(4-chlorophenyl)furan-2-carboxylic acid[1] |

| CAS Number | 41019-45-8[1] |

| Appearance | Pale brown powder[4] |

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have demonstrated notable anti-inflammatory, analgesic, and antipyretic effects in various preclinical models.

Mechanism of Action and Preclinical Evidence

Studies on related compounds, such as F-1044 (5-[5-(4-Chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone) and F-776 (5-(4-chlorophenyl)-beta-hydroxy-2-furanpropanoic acid), have revealed potent anti-inflammatory activity comparable to that of ibuprofen.[6][7] These compounds have shown efficacy in models like carrageenan-induced paw edema, UV-induced erythema, and established adjuvant-induced polyarthritis in rats.[6][7] Interestingly, the mechanism of action for some of these derivatives appears to extend beyond simple prostaglandin synthesis inhibition, suggesting a more complex interaction with inflammatory pathways.[6] For instance, F-1044 exhibits a central component to its analgesic action and has low gastric irritation potential.[6]

More recent research on a pyrrole derivative, structurally inspired by the COX-2 inhibitor celecoxib, has shown that it can significantly decrease serum levels of the pro-inflammatory cytokine TNF-α while increasing the anti-inflammatory cytokine TGF-β1 in a lipopolysaccharide (LPS)-induced systemic inflammation model.[8][9] This indicates a potential immunomodulatory role for this class of compounds.

Caption: Proposed immunomodulatory mechanism of a this compound derivative.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines a standard procedure for evaluating the in vivo anti-inflammatory activity of a test compound.

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

-

Grouping and Dosing: Animals are randomly divided into groups (n=6 per group):

-

Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

-

Positive Control (e.g., Diclofenac, 25 mg/kg)

-

Test Compound groups (e.g., 10, 20, 40 mg/kg)

-

-

Compound Administration: The test compound, positive control, or vehicle is administered intraperitoneally or orally 60 minutes before the carrageenan injection.

-

Induction of Inflammation: 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical significance is determined using an appropriate test, such as ANOVA followed by Dunnett's test.

Anticancer Activity: Targeting Microtubule Dynamics

A significant area of research for 5-(4-chlorophenyl)furan derivatives has been in oncology, where they have emerged as potent inhibitors of tubulin polymerization.

Mechanism of Action: Colchicine Binding Site Inhibition

Derivatives of 5-(4-chlorophenyl)furan have been identified as a new class of colchicine binding site inhibitors (CBSIs).[10][11] By binding to the colchicine site on β-tubulin, these compounds disrupt the assembly of microtubules. Microtubules are essential for the formation of the mitotic spindle during cell division. Their disruption leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[11] Several synthesized derivatives have shown potent antitumor activity against leukemia cell lines, with IC₅₀ values in the nanomolar range, even more potent than colchicine itself.[10][11]

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of these compounds is typically evaluated against a panel of human cancer cell lines.

| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) |

| Derivative 7c | Leukemia (SR) | 0.09[11] |

| Derivative 7e | Leukemia (SR) | 0.05[11] |

| Derivative 11a | Leukemia (SR) | 0.06[11] |

| Colchicine | Leukemia (SR) | >0.1 (inferred)[11] |

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve and using non-linear regression analysis.[12]

Antimicrobial Activity

Derivatives of this compound have also been investigated for their potential as antimicrobial agents.

Spectrum of Activity

A study on a series of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives coupled with amino acids and peptides revealed potent antimicrobial activity.[13] Some of these novel compounds exhibited high efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, the Gram-negative bacterium Pseudomonas aeruginosa, and the pathogenic fungus Candida albicans.[13] The activity of some of these synthesized compounds was comparable to standard antimicrobial drugs.[13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth + inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Enzyme Inhibition: A Focus on Metabolic Pathways

Specific derivatives of 2-furoic acid have been shown to act as inhibitors of key metabolic enzymes, presenting another avenue for therapeutic intervention, particularly in cancer.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCA)

The compound 5-(tetradecyloxy)-2-furoic acid (TOFA), a derivative of 2-furoic acid, is a known inhibitor of Acetyl-CoA-carboxylase-α (ACCA).[14] ACCA is a critical enzyme in the de novo synthesis of fatty acids. In many cancer cells, including prostate cancer, there is an upregulation of fatty acid synthesis, which is essential for membrane production, energy storage, and signaling. By inhibiting ACCA, TOFA decreases fatty acid synthesis, leading to the induction of caspase activation and apoptosis in prostate cancer cells.[14] This effect appears to be mediated through the mitochondrial pathway, as evidenced by cytochrome c release.[14]

Caption: Inhibition of fatty acid synthesis pathway by TOFA, a 2-furoic acid derivative.

Conclusion and Future Perspectives

This compound and its derivatives represent a class of compounds with a rich and diverse pharmacological profile. The core scaffold has given rise to molecules with potent anti-inflammatory, anticancer, and antimicrobial properties. The mechanisms of action are varied, ranging from the modulation of inflammatory cytokines and inhibition of key metabolic enzymes to the disruption of fundamental cellular structures like microtubules.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective targets.

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead candidates.

-

In Vivo Efficacy Studies: To validate the promising in vitro results in relevant animal models of disease.

The versatility of the 5-(4-chlorophenyl)furan scaffold ensures that it will remain an area of active investigation for the development of novel therapeutics.

References

-

Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug. PubMed. Available at: [Link]

-

Evaluation of a new anti-inflammatory/analgesic compound F-776, 5-(4-chlorophenyl)-beta-hydroxy-2-furanpropanoic acid. PubMed. Available at: [Link]

-

This compound | C11H7ClO3 | CID 726693. PubChem. Available at: [Link]

-

Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. ResearchGate. Available at: [Link]

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry. Available at: [Link]

-

This compound (C11H7ClO3). PubChemLite. Available at: [Link]

-

This compound. LookChem. Available at: [Link]

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PubMed. Available at: [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Available at: [Link]

-

Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing. Available at: [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Semantic Scholar. Available at: [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available at: [Link]

-

2-Furoic acid. Wikipedia. Available at: [Link]

-

COMPETITIVE INHIBITORS OF ENZYMES AND THEIR THERAPEUTIC APPLICATION. Facta Universitatis. Available at: [Link]

-

TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. PubMed. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI. Available at: [Link]

-

Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Weizmann Research Portal. Available at: [Link]

-

Pharmacokinetics and pharmacodynamic effects of 5-fluorouracil given as a one-hour intravenous infusion. PubMed. Available at: [Link]

-

Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. ResearchGate. Available at: [Link]

-

Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. MDPI. Available at: [Link]

Sources

- 1. This compound | C11H7ClO3 | CID 726693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound [myskinrecipes.com]

- 6. Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of a new anti-inflammatory/analgesic compound F-776, 5-(4-chlorophenyl)-beta-hydroxy-2-furanpropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. [PDF] Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid | Semantic Scholar [semanticscholar.org]

- 10. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-(4-Chlorophenyl)-2-furoic Acid Derivatives: An In-Depth Technical Guide

Introduction: The Versatile Scaffold of 5-(4-Chlorophenyl)-2-furoic Acid

The this compound core structure represents a privileged scaffold in medicinal chemistry. Its inherent structural features, including a furan ring, a carboxylic acid moiety, and a chlorophenyl group, provide a foundation for the synthesis of a diverse array of derivatives with significant biological activities.[1][2] This guide will provide an in-depth exploration of the key therapeutic targets of these derivatives, with a primary focus on their well-documented anticancer and anti-inflammatory potential. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key quantitative data to inform future drug discovery and development efforts.

Part 1: Anticancer Therapeutic Targets: Disrupting the Cytoskeleton

A significant body of research has identified tubulin, a critical component of the cellular cytoskeleton, as a primary target for the anticancer activity of this compound derivatives. These compounds often act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Molecular Target: β-Tubulin and the Colchicine Binding Site

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.[3] Several derivatives of this compound have been shown to inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin.[3][4] This binding event introduces a conformational change in the tubulin dimer, preventing its incorporation into growing microtubules and leading to the disassembly of existing ones.[5] This disruption of microtubule dynamics activates the spindle assembly checkpoint, causing a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering programmed cell death (apoptosis).[6]

Downstream Signaling: From Microtubule Disruption to Apoptosis